Metamizole

Descripción general

Descripción

Metamizol, también conocido como dipirona, es un fármaco analgésico y antipirético no opioide. Fue sintetizado por primera vez por la empresa alemana Hoechst AG en 1920 e introducido en el mercado en 1922. El metamizol se utiliza ampliamente en muchos países por sus potentes propiedades analgésicas, antifebriles y antiespasmódicas . Se ha prohibido en algunos países debido a las preocupaciones sobre su potencial para causar agranulocitosis, un trastorno sanguíneo grave .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El metamizol se sintetiza mediante un proceso químico de múltiples pasos. La síntesis comienza con la reacción de 4-metilaminoantipirina con formaldehído y bisulfito de sodio para formar la sal sódica de metamizol . Las condiciones de reacción típicamente involucran temperaturas y niveles de pH controlados para garantizar la estabilidad de los compuestos intermedios.

Métodos de producción industrial: En entornos industriales, la producción de metamizol implica reactores químicos a gran escala donde los reactivos se combinan bajo condiciones específicas para maximizar el rendimiento y la pureza. El proceso incluye pasos como la cristalización, la filtración y el secado para obtener el producto final en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: El metamizol se somete a varias reacciones químicas, incluida la hidrólisis y la oxidación. En soluciones acuosas, se hidroliza para formar metilaminofenazona . Esta reacción de descomposición es unimolecular y puede monitorizarse mediante cromatografía líquida de alta resolución .

Reactivos y condiciones comunes: La hidrólisis del metamizol generalmente se lleva a cabo en soluciones acuosas o tamponadas. Las condiciones de reacción, como el pH y la temperatura, juegan un papel crucial en la determinación de la velocidad y la extensión de la hidrólisis .

Principales productos formados: El principal producto formado por la hidrólisis del metamizol es la metilaminofenazona . Este compuesto puede sufrir oxidación y otras reacciones dependiendo de las condiciones.

Aplicaciones Científicas De Investigación

El metamizol tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria.

Química: En química, el metamizol se utiliza como compuesto modelo para estudiar la cinética y los mecanismos de hidrólisis y otras reacciones. Su estructura química bien definida lo convierte en un candidato ideal para tales estudios .

Biología: En la investigación biológica, el metamizol se utiliza para investigar sus efectos en varios sistemas biológicos. Los estudios han demostrado que puede modular la actividad de ciertas enzimas y receptores, convirtiéndolo en una herramienta valiosa para comprender las vías bioquímicas .

Medicina: Médicamente, el metamizol se utiliza para controlar el dolor agudo, la fiebre y los espasmos musculares. Es particularmente efectivo en el manejo del dolor perioperatorio y en el tratamiento del cólico y el dolor por cáncer . Su uso en pacientes pediátricos también se ha estudiado, con hallazgos que indican su seguridad y eficacia cuando se usa de manera adecuada .

Industria: En la industria farmacéutica, el metamizol se utiliza como ingrediente activo en diversas formulaciones. Su capacidad para proporcionar alivio del dolor rápido y efectivo lo convierte en una opción popular en medicamentos de venta libre y con receta .

Mecanismo De Acción

El mecanismo de acción exacto del metamizol no se comprende completamente. Se cree que ejerce sus efectos a través de sus metabolitos activos, específicamente araquidonoil-4-metilaminoantipirina y araquidonoil-4-aminoantipirina . Se cree que estos metabolitos inhiben la síntesis de prostaglandinas, que participan en la mediación del dolor y la inflamación . Además, el metamizol puede activar los sistemas opioides endógenos y endocannabinoides, contribuyendo a sus efectos analgésicos .

Comparación Con Compuestos Similares

El metamizol se compara a menudo con otros analgésicos no opioides y fármacos antiinflamatorios no esteroideos (AINE). A diferencia de los AINE típicos, el metamizol tiene una débil actividad inhibitoria de la ciclooxigenasa (COX), lo que da como resultado menos efectos secundarios gastrointestinales . Sus propiedades espasmolíticas también lo diferencian de otros analgésicos, lo que lo hace particularmente efectivo en el tratamiento del cólico y los espasmos musculares .

Compuestos similares:

- Paracetamol (acetaminofén)

- Ibuprofeno

- Ácido acetilsalicílico

- Indometacina

Cada uno de estos compuestos tiene su propio perfil único de acción, efectos secundarios y usos terapéuticos. La combinación de propiedades analgésicas, antipiréticas y espasmolíticas del metamizol lo convierte en un fármaco versátil y valioso en diversos entornos clínicos .

Propiedades

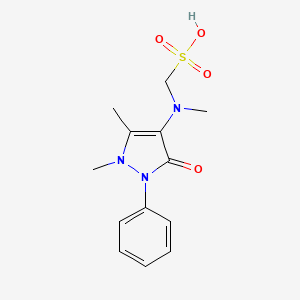

IUPAC Name |

[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWZTYCIRDMTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044143 | |

| Record name | Metamizol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The mechanism of action of metamizole is not fully understood. Its active metabolites, 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA), inhibit prostaglandin E2 (PGE2)-induced hyperalgesia. It has been suggested that the anti-hyperalgesic effect of MAA is mediated by guanosine 3',5'-cyclic monophosphate (cGMP) activation and ATP-sensitive potassium channel opening, while the effects of AA are associated with the activation of cannabinoid receptor type 1 (CB1). Metamizole is classified in some sources as a weak non-steroidal anti-inflammatory drug (NSAID); however, evidence suggests that its analgesic effects do not depend on its anti-inflammatory properties. Although the inhibition of cyclooxygenase (COX) 2 may play a role in the central nervous system effects of metamizole, reports suggest that metamizole inhibits COX-3 with a higher affinity compared to COX-1 or COX-2. | |

| Record name | Metamizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

50567-35-6 | |

| Record name | Methamizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50567-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metamizol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050567356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metamizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metamizol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAMIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934T64RMNJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

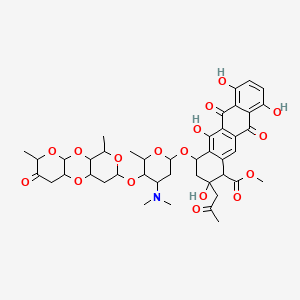

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

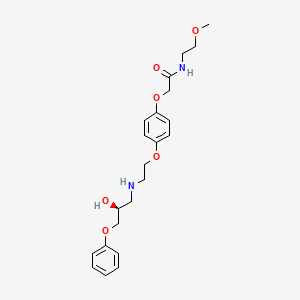

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B1201286.png)

![5-Amino-1-[2-(3-chlorophenyl)-3,4-dimethyl-7-pyrazolo[3,4-d]pyridazinyl]-4-pyrazolecarbonitrile](/img/structure/B1201289.png)